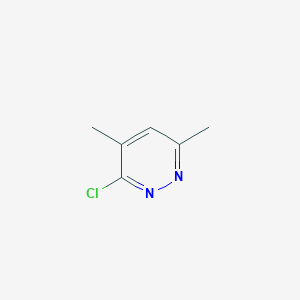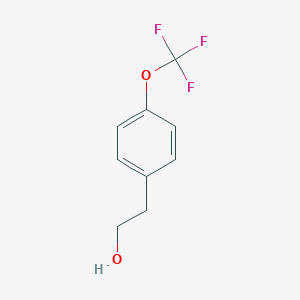
2-(4-(三氟甲氧基)苯基)乙醇
描述
“2-(4-(Trifluoromethoxy)phenyl)ethanol” is an organic compound with the empirical formula C9H9F3O2 . It has a molecular weight of 206.16 . The compound is also known by other synonyms such as “2-(4-Trifluoromethoxyphenyl)ethanol” and "4-(Trifluoromethoxy)benzeneethanol" .
Molecular Structure Analysis
The SMILES string of the compound is "OCCc1ccc(OC(F)(F)F)cc1" . This notation provides a way to represent the structure of the compound in a text format. The InChI key, which is another form of textual representation of the compound’s structure, is "RILZRCJGXSFXNE-UHFFFAOYSA-N" .Physical And Chemical Properties Analysis
The compound has a boiling point of 83-86 °C at 7.0 mmHg . The density of the compound is 1.2774 g/mL at 25 °C .科学研究应用
It’s also important to note that the use of this compound can vary widely across different scientific fields. For example, it could potentially be used in the development of new pharmaceuticals, in the synthesis of new materials, or in various types of chemical research.
Organic Synthesis Building Block
This compound is a type of organic building block, which means it can be used in the synthesis of various other compounds. The specific applications and experimental procedures would depend on the context of the research being conducted.
Material Synthesis
This compound could be used in the synthesis of new materials, especially in the field of polymer chemistry. For example, it could be used to modify the properties of certain polymers .
Chemical Research
As a compound with a unique structure, it could be used in various types of chemical research, such as studying the properties of the trifluoromethoxy group or developing new synthetic methods .
Anesthetic Development
In the past, α-fluorinated ethers have been developed as volatile, non-toxic, non-explosive, and fast-acting inhalation anesthetics . While “2-(4-(Trifluoromethoxy)phenyl)ethanol” is not an ether, it does contain a trifluoromethoxy group, which could potentially make it useful in the development of new anesthetics.
Anti-Inflammatory Agents
Similar to the point above, the successful development of α-fluorinated ethers was quickly followed by applications of anti-inflammatory agents . This compound could potentially be used in the development of new anti-inflammatory drugs.
Laboratory Chemicals
This compound can be used in the laboratory for various chemical reactions and synthesis .
Manufacture of Substances
It can be used in the manufacturing process of various substances .
Scientific Research and Development
This compound can be used in scientific research and development, particularly in the field of organic chemistry .
Polymer Modification
In the field of material science, this compound could potentially be used to modify the properties of certain polymers .
属性
IUPAC Name |
2-[4-(trifluoromethoxy)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O2/c10-9(11,12)14-8-3-1-7(2-4-8)5-6-13/h1-4,13H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RILZRCJGXSFXNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCO)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30444352 | |
| Record name | 2-[4-(Trifluoromethoxy)phenyl]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30444352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Trifluoromethoxy)phenyl)ethanol | |
CAS RN |
196811-90-2 | |
| Record name | 2-[4-(Trifluoromethoxy)phenyl]ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30444352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(Trifluoromethoxy)phenyl]ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-Bromophenyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B176022.png)
![4-(4-Bromo-phenyl)-[1,2,4]triazole-3,5-dione](/img/structure/B176025.png)
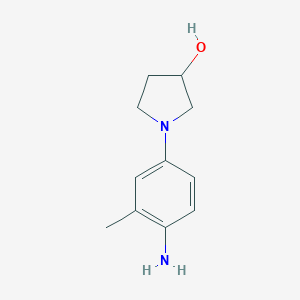
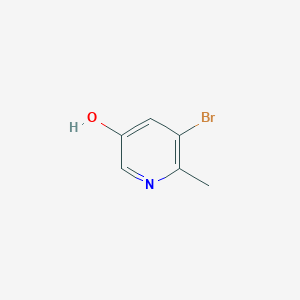
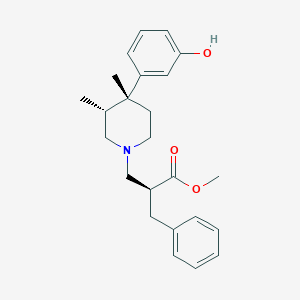
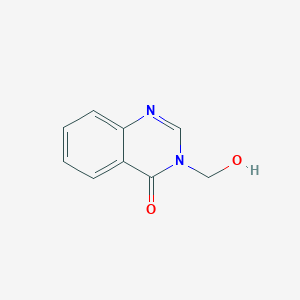
![N-[5-[(1S)-2-[Benzyl-[(2S)-1-(4-methoxyphenyl)propan-2-yl]amino]-1-hydroxyethyl]-2-phenylmethoxyphenyl]formamide](/img/structure/B176036.png)
![Bis[4-(dipropylamino)phenyl]methanone](/img/structure/B176044.png)
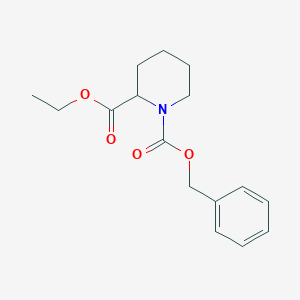
![1-[3-(Pyrrolidin-1-yl)propyl]-1,4-diazepane](/img/structure/B176047.png)
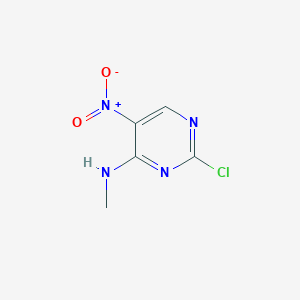
![1-Oxa-8-azaspiro[4.5]decan-2-one](/img/structure/B176061.png)
![2-[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]-Pyridine](/img/structure/B176062.png)
